

# In-Depth Technical Guide: BAY-805's Mechanism of Action on USP21

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## Compound of Interest

Compound Name: BAY-805  
Cat. No.: B10856275

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## Abstract

This technical guide provides a comprehensive overview of the mechanism of action of **BAY-805**, a potent and selective inhibitor of Ubiquitin-Specific Peptidase 21 (USP21). USP21 is a deubiquitinating enzyme (DUB) implicated in various cellular processes, and its dysregulation is associated with diseases such as cancer.<sup>[1][2]</sup> **BAY-805** is a first-in-class, non-covalent inhibitor of USP21 that serves as a valuable chemical probe to explore the biological functions of this enzyme.<sup>[1][2]</sup> This document details the biochemical and cellular characterization of **BAY-805**, including its inhibitory potency, binding kinetics, and effects on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to provide a thorough understanding of its mode of action.

## Introduction to USP21 and its Inhibition

Ubiquitin-Specific Peptidase 21 (USP21) is a member of the deubiquitinating enzyme family, which plays a crucial role in reversing protein ubiquitination. This post-translational modification is central to regulating protein stability, function, and localization. USP21 has been shown to modulate several key signaling pathways, including those involved in immune response and

cell growth. Notably, USP21 negatively regulates the NF- $\kappa$ B signaling pathway by deubiquitinating and inactivating Receptor-Interacting Protein 1 (RIP1).[3] Due to its role in various pathologies, particularly in promoting tumor development and growth, USP21 has emerged as a promising therapeutic target.[1][2]

The development of potent and selective inhibitors is crucial for validating USP21 as a drug target and for elucidating its complex biology. **BAY-805** was identified through a high-throughput screening campaign and subsequent medicinal chemistry optimization as a highly potent and selective small molecule inhibitor of USP21.[1][2][4]

## Biochemical Characterization of BAY-805

The inhibitory activity and binding affinity of **BAY-805** for USP21 were determined using a suite of biochemical and biophysical assays.

### In Vitro Inhibitory Potency

The potency of **BAY-805** was assessed using two distinct in vitro enzyme assays: a Homogeneous Time-Resolved Fluorescence (HTRF) assay and a Ubiquitin-Rhodamine assay. These assays measure the ability of the compound to inhibit the deubiquitinating activity of USP21.

Compound	hUSP21 (HTRF) IC50 [nM]	hUSP21 (Ub-Rhodamine) IC50 [nM]	hUSP2 (Ub-Rhodamine) IC50 [nM]
BAY-805	6	2	>25000
BAY-728 (Negative Control)	12600	16200	>25000

Table 1: In vitro inhibitory potency of **BAY-805** and its negative control, BAY-728, against human USP21 and USP2. Data sourced from[3].

### Binding Affinity and Kinetics

Surface Plasmon Resonance (SPR) was employed to determine the binding affinity (Kd) and kinetics of **BAY-805** to USP21.

Compound	SPR Kd [nM]
BAY-805	2.2
BAY-728 (Negative Control)	8686

Table 2: Binding affinity of **BAY-805** and BAY-728 to USP21 as determined by Surface Plasmon Resonance. Data sourced from[3].

## Cellular Mechanism of Action

### Cellular Target Engagement

The ability of **BAY-805** to engage with USP21 within a cellular context was confirmed using a Cellular Thermal Shift Assay (CETSA). This assay measures the thermal stabilization of a target protein upon ligand binding.

Compound	Cellular USP21 Target Engagement (HiBiT CETSA) EC50 [nM]
BAY-805	~95

Table 3: Cellular target engagement of **BAY-805** with USP21. Data sourced from[5].

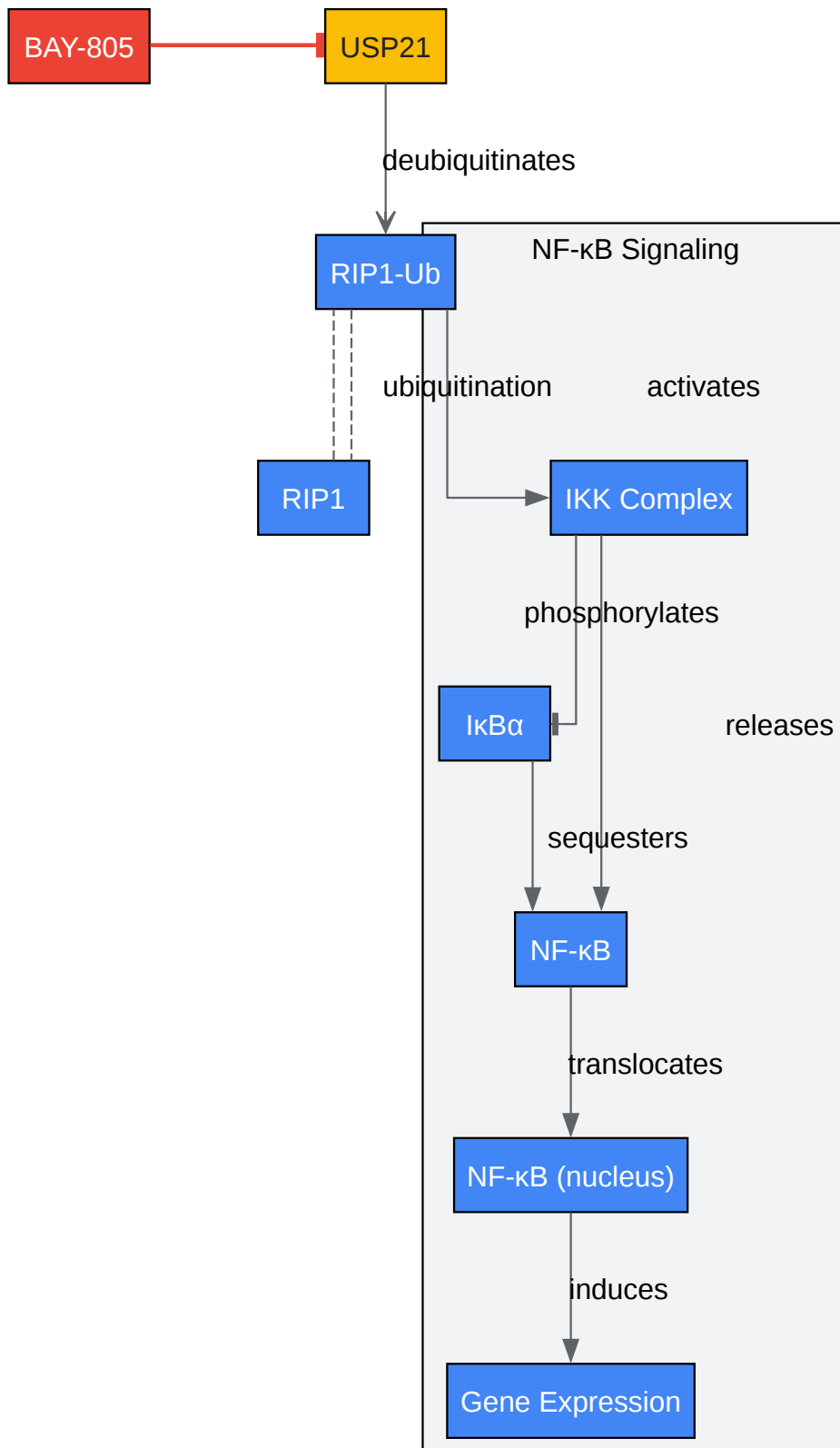
### Downstream Signaling Effects: NF-κB Pathway Activation

By inhibiting USP21, **BAY-805** prevents the deubiquitination of RIP1, a key upstream regulator of the NF-κB pathway. The resulting accumulation of ubiquitinated RIP1 leads to the activation of the NF-κB signaling cascade. This was demonstrated in a cellular NF-κB reporter assay.

Compound	NF-κB Activation EC50 [nM]
BAY-805	17

Table 4: Cellular potency of **BAY-805** in inducing NF-κB activation. Data sourced from[6].

## Signaling Pathway Diagram



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**BAY-805** inhibits USP21, leading to NF- $\kappa$ B activation.

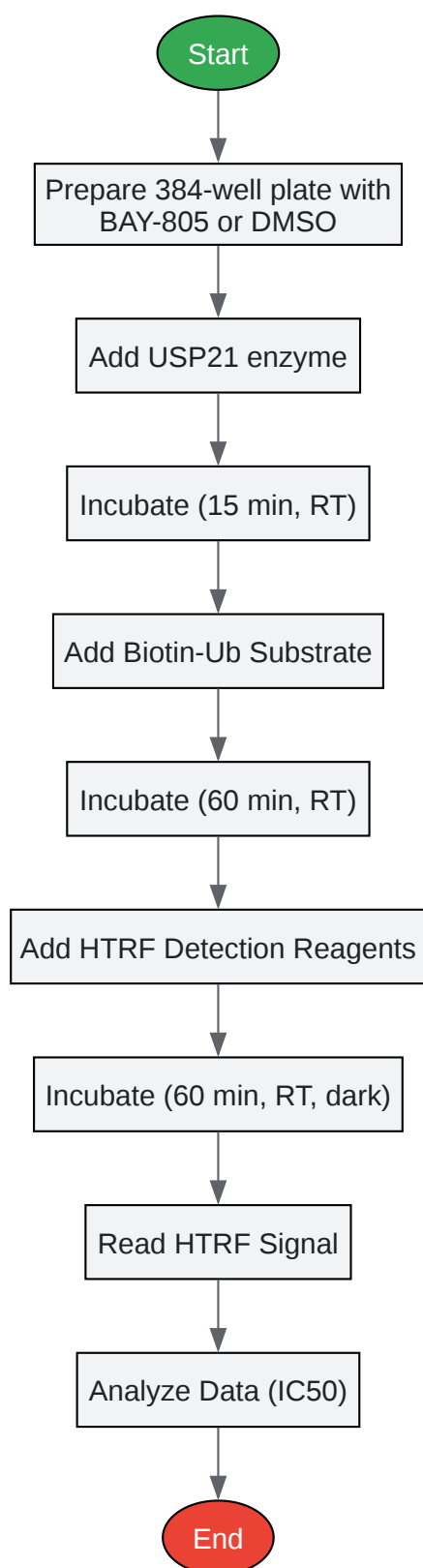
## Detailed Experimental Protocols

### Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay quantifies the deubiquitinase activity of USP21 by measuring the cleavage of a ubiquitin substrate labeled with a FRET pair.

Protocol:

- Prepare an assay buffer consisting of 50 mM Tris-HCl (pH 7.5), 0.1 mg/mL BSA, and 5 mM DTT.
- Add 2  $\mu$ L of **BAY-805** or DMSO control to a 384-well low-volume microplate.
- Dispense 4  $\mu$ L of human USP21 enzyme solution (final concentration: 1 nM) into each well.
- Incubate for 15 minutes at room temperature.
- Add 4  $\mu$ L of biotinylated-ubiquitin substrate solution (final concentration: 50 nM).
- Incubate for 60 minutes at room temperature.
- Add 10  $\mu$ L of HTRF detection reagent mix containing anti-tag-Eu<sup>3+</sup> cryptate and streptavidin-XL665.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm following excitation at 320 nm.
- Calculate the HTRF ratio and determine IC<sub>50</sub> values.



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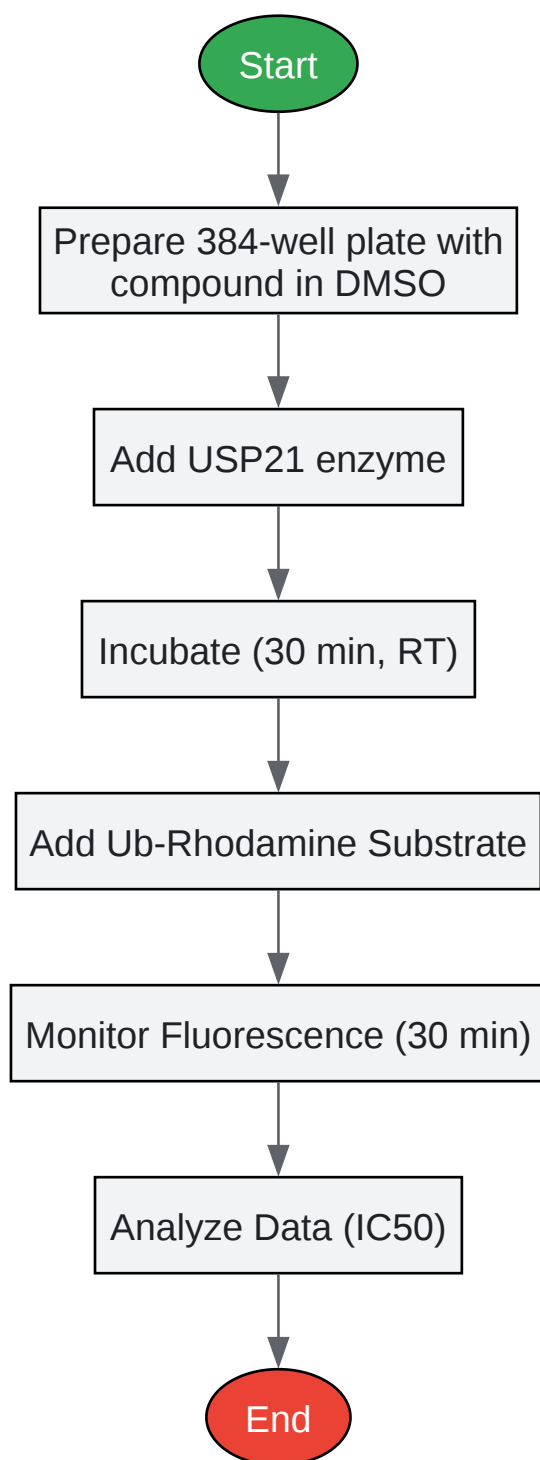
Workflow for the USP21 HTRF assay.

## Ubiquitin-Rhodamine Assay

This fluorescence-based assay measures the cleavage of a quenched rhodamine-conjugated ubiquitin substrate.

Protocol:

- Prepare an assay buffer of 50 mM Tris (pH 8.0), 50 mM NaCl, 0.002% Tween-20, and 5 mM DTT.
- Add 50 nL of compound solution in DMSO to a 384-well plate.
- Add 5  $\mu$ L of USP21 enzyme solution (final concentration: 0.5 nM).
- Incubate for 30 minutes at room temperature.
- Initiate the reaction by adding 5  $\mu$ L of Ubiquitin-Rhodamine 110 substrate (final concentration: 100 nM).
- Monitor the increase in fluorescence intensity (excitation: 485 nm, emission: 535 nm) over 30 minutes using a plate reader.
- Calculate the reaction rates and determine IC<sub>50</sub> values.



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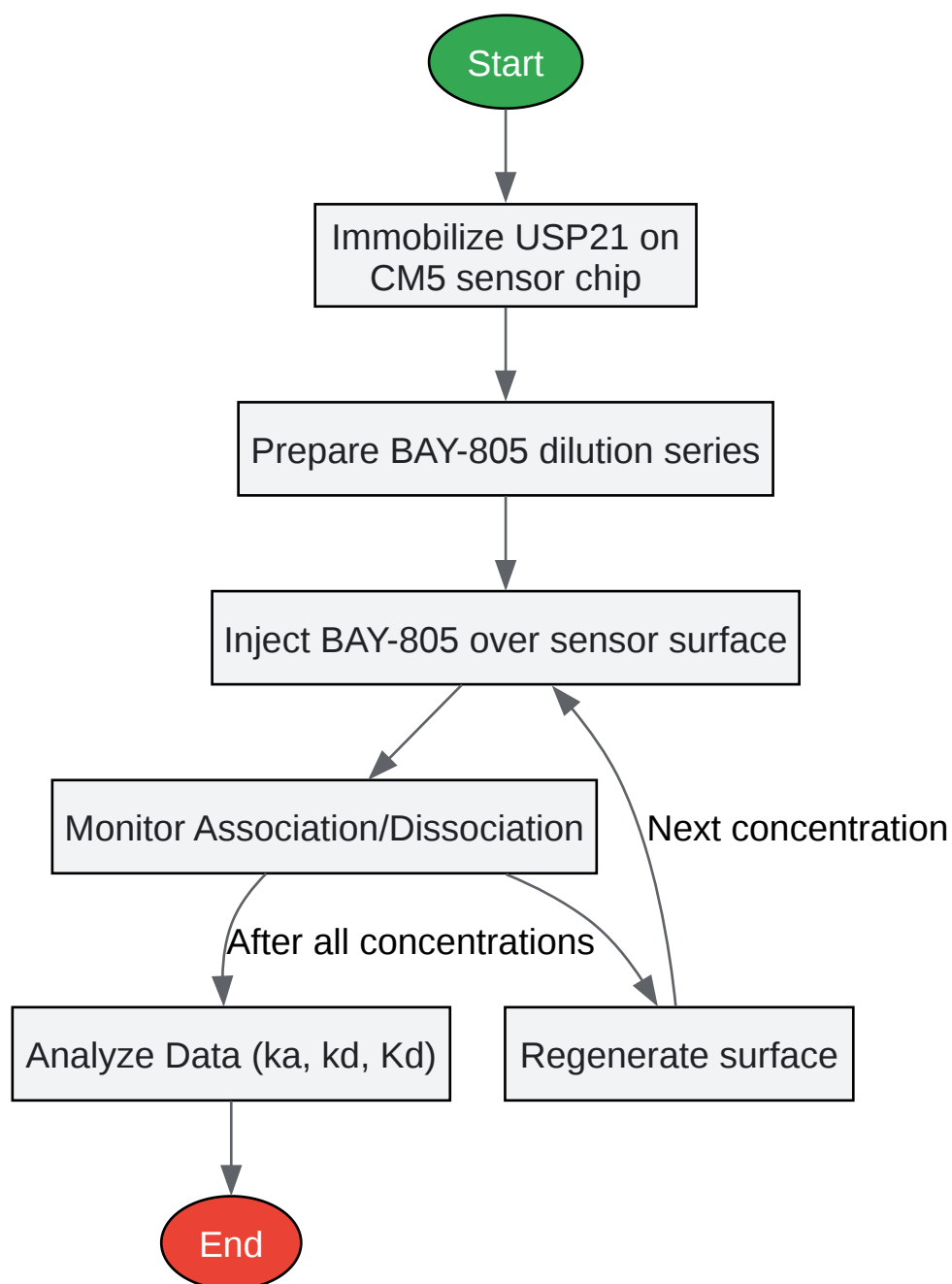
Workflow for the Ubiquitin-Rhodamine assay.

## Surface Plasmon Resonance (SPR)

SPR is used to measure the real-time binding kinetics and affinity of **BAY-805** to USP21.

## Protocol:

- Immobilize recombinant human USP21 on a CM5 sensor chip using standard amine coupling chemistry.
- Prepare a dilution series of **BAY-805** in running buffer (e.g., HBS-EP+).
- Inject the compound dilutions over the USP21-immobilized surface and a reference flow cell.
- Monitor the association and dissociation phases in real-time.
- Regenerate the sensor surface between cycles if necessary.
- Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate ( $k_a$ ), dissociation rate ( $k_d$ ), and affinity ( $K_d$ ).



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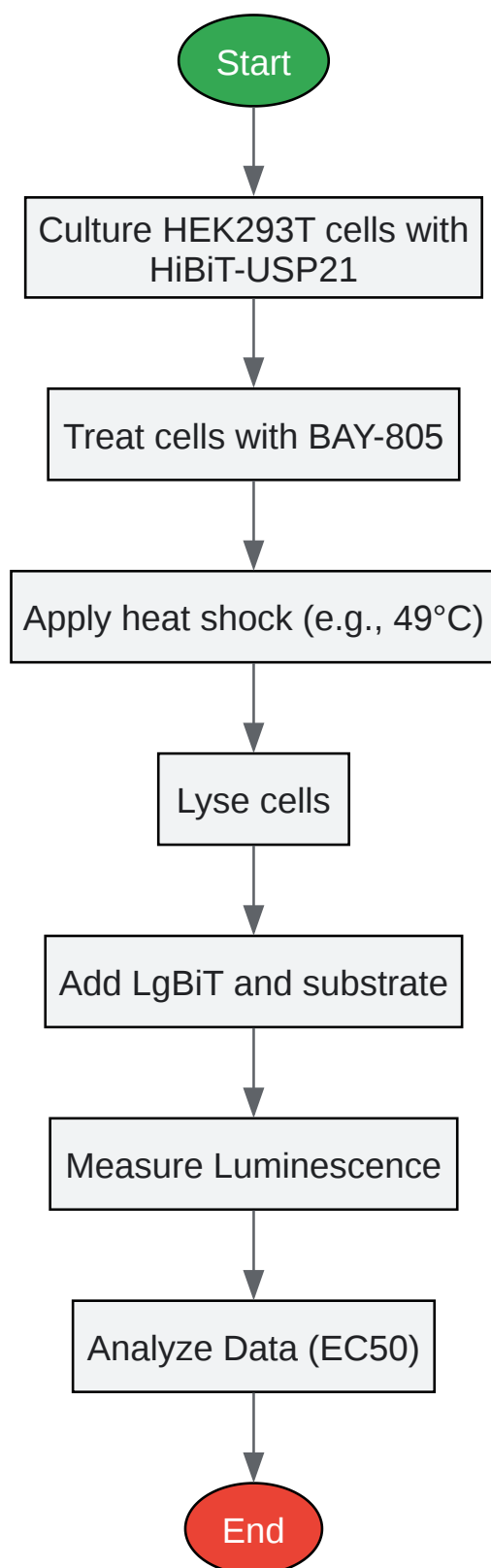
Workflow for Surface Plasmon Resonance analysis.

## Cellular Thermal Shift Assay (CETSA)

CETSA is performed to confirm target engagement in a cellular environment.

Protocol:

- Culture HEK293T cells transfected with a HiBiT-tagged USP21 construct.
- Treat cells with various concentrations of **BAY-805** or DMSO for 1 hour at 37°C.
- Heat the cell suspensions for 3 minutes at a specific temperature (e.g., 49°C).
- Lyse the cells.
- Add LgBiT protein and luciferase substrate.
- Measure the luminescence signal.
- Plot the luminescence signal against the compound concentration to determine the EC50 for thermal stabilization.



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